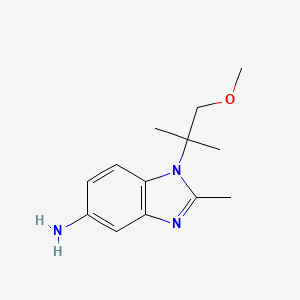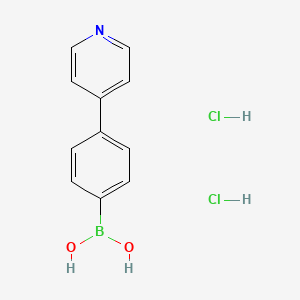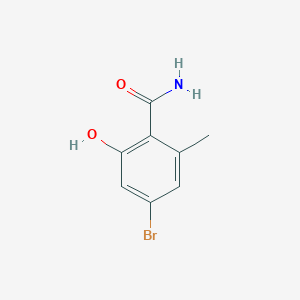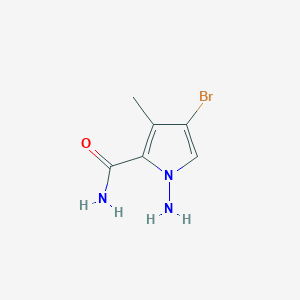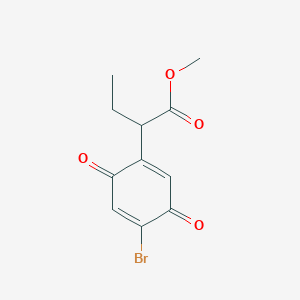
Methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate is an organic compound with the molecular formula C11H11BrO4. It is known for its unique structure, which includes a bromine atom and a dioxocyclohexa-dienyl group. This compound is primarily used in research and has various applications in chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate typically involves organic synthesis reactions. One common method includes the bromination of a precursor compound followed by esterification. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The process often includes steps such as bromination, esterification, and purification through techniques like distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as reduced cell proliferation or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic acid: Similar structure but with additional methyl groups.
Methyl 2-(4-chloro-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
Methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate is unique due to its specific bromine substitution, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for certain research applications where specific reactivity is required.
Propriétés
Formule moléculaire |
C11H11BrO4 |
|---|---|
Poids moléculaire |
287.11 g/mol |
Nom IUPAC |
methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate |
InChI |
InChI=1S/C11H11BrO4/c1-3-6(11(15)16-2)7-4-10(14)8(12)5-9(7)13/h4-6H,3H2,1-2H3 |
Clé InChI |
XSECDPCETCTVLI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC(=O)C(=CC1=O)Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



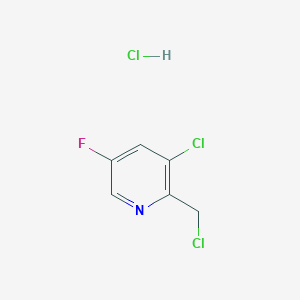




![tert-Butyl 6-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B15329899.png)
